Brevinin-2-RA13 peptide precursor is a member of the brevinin family of antimicrobial peptides, primarily derived from the skin secretions of certain frog species. These peptides are known for their diverse biological activities, particularly their antimicrobial and anti-inflammatory properties. Brevinin-2-RA13 has garnered attention for its potential therapeutic applications due to its efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.
Brevinin-2-RA13 is typically isolated from the skin of amphibians, particularly frogs belonging to the genus Rana. The extraction process involves collecting skin secretions, which are then analyzed to identify and purify the peptide. Molecular cloning techniques have been employed to characterize the cDNA encoding the brevinin-2 family peptides, facilitating the understanding of their structure and function .
Brevinin-2-RA13 belongs to the class of antimicrobial peptides (AMPs), specifically within the brevinin family. AMPs are small, typically cationic peptides that play crucial roles in the innate immune response across various organisms. They exhibit broad-spectrum antimicrobial activity and are classified based on their amino acid composition and structural features.
The synthesis of Brevinin-2-RA13 involves several steps, including molecular cloning, peptide synthesis, and purification. The initial step includes extracting total RNA from frog skin, followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA serves as a template for amplifying the specific genes encoding the brevinin-2 peptides using polymerase chain reaction techniques .
Following amplification, the peptide is synthesized using solid-phase peptide synthesis methods. The crude product is then purified using reversed-phase high-performance liquid chromatography (HPLC), where it is eluted with a gradient solvent system, typically involving acetonitrile and water with trifluoroacetic acid. The purity of the synthesized peptide is confirmed through mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
The molecular structure of Brevinin-2-RA13 can be predicted using computational tools such as trRosetta and PyMOL, which provide insights into its three-dimensional conformation based on known structural templates from related peptides. The brevinin family peptides generally exhibit a characteristic alpha-helical structure that contributes to their biological activity .
The molecular weight and specific amino acid sequence of Brevinin-2-RA13 can vary slightly depending on its source but typically falls within a range that allows for effective interaction with microbial membranes. Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, although such studies may be limited for this specific peptide variant.
Brevinin-2-RA13 participates in various biochemical interactions that facilitate its antimicrobial activity. These interactions primarily involve binding to bacterial membranes, leading to membrane disruption and subsequent cell lysis. The mechanism often includes electrostatic interactions between the positively charged regions of the peptide and negatively charged components of bacterial membranes .
The peptide's efficacy can be evaluated through minimal inhibitory concentration assays against different bacterial strains, allowing researchers to determine its potency and specificity. Additionally, studies may explore how variations in pH or ionic strength affect these interactions, providing insights into optimal conditions for antimicrobial activity .
The mechanism by which Brevinin-2-RA13 exerts its effects involves several key steps:
This multi-step process underscores the effectiveness of Brevinin-2-RA13 as an antimicrobial agent against a wide range of pathogens .
Quantitative data from studies indicate that Brevinin-2-RA13 exhibits low hemolytic activity while maintaining strong antibacterial properties, making it a promising candidate for therapeutic applications .
Brevinin-2-RA13 is typically characterized as a small peptide with a molecular weight ranging around 2000 Da. It is soluble in aqueous solutions at physiological pH levels but may exhibit varying solubility in organic solvents depending on its specific amino acid composition.
The chemical properties include:
These properties are crucial for its application in pharmaceutical formulations where stability is essential .
Brevinin-2-RA13 has significant potential in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: